molecular formula C26H25ClN2O5 B584660 Tolvaptan Impurity 2 CAS No. 1346599-75-4

Tolvaptan Impurity 2

Cat. No. B584660
CAS RN: 1346599-75-4
M. Wt: 480.945
InChI Key: AJMZAIPORREFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolvaptan Impurity 2, also known as DM-4107, is a 4-hydroxy monocarboxylic acid. It is a hydroxybutyric acid metabolite of the vasopressin V2-receptor antagonist tolvaptan . It has a role as a drug metabolite and is functionally related to tolvaptan .


Synthesis Analysis

During the preparation of Tolvaptan, impurities were detected in HPLC . The process used to prepare Tolvaptan involves condensing 7-chloro-1, 2, 3, 4-tetrahydro-benzo [b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using SnCl2/HCl catalyst resulting in amine which is then condensed with o-toluoyl chloride followed by reduction with sodium borohydride to give Tolvaptan .


Molecular Structure Analysis

The molecular formula of Tolvaptan Impurity 2 is C26H25ClN2O5 . The IUPAC name is 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid .

Scientific Research Applications

Medicinal Chemistry

Tolvaptan Impurity 2: plays a crucial role in the development and quality control of Tolvaptan as a therapeutic agent. In medicinal chemistry, impurities are carefully studied to understand their effects on drug safety and efficacy .

Pharmacology

In pharmacology, Tolvaptan Impurity 2 is significant for understanding the drug’s behavior in the body. Studies involving impurities can shed light on the pharmacokinetics and pharmacodynamics of Tolvaptan, including its metabolism, excretion, and potential side effects . This knowledge is essential for optimizing dosing regimens and improving patient outcomes.

Biochemistry

Tolvaptan Impurity 2: is used in biochemistry for the development of bioanalytical methods. These methods are crucial for quantifying Tolvaptan and its impurities in biological samples, which is important for clinical trials and therapeutic drug monitoring . The impurity can serve as a reference standard in assays to ensure the accuracy and reliability of the analytical results.

Chemical Engineering

In chemical engineering, the synthesis and characterization of Tolvaptan Impurity 2 are important for designing efficient manufacturing processes. Understanding the formation and control of impurities can lead to more cost-effective and environmentally friendly production methods . This includes optimizing reaction conditions and developing purification strategies to minimize impurity levels.

Environmental Science

The study of Tolvaptan Impurity 2 in environmental science focuses on the impact of pharmaceuticals on the environment. Research in this field examines how impurities degrade and their potential effects on ecosystems . It also involves developing methods to detect and quantify these compounds in environmental samples.

Material Science

In material science, Tolvaptan Impurity 2 can be investigated for its physical and chemical properties. This research can contribute to the development of new materials or coatings that could, for example, enhance the stability of Tolvaptan or control its release when used in drug formulations .

Safety and Hazards

While specific safety and hazard information for Tolvaptan Impurity 2 is not available, it’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Future studies should focus on the synthesis and characterization of possible as well as observed impurities in the process for preparation of Tolvaptan . As per the guidelines recommended by ICH, the acceptable level for a known or unknown related compound (impurity) is less than 0.15 and 0.10%, respectively, in a drug substance .

properties

IUPAC Name

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14,23,30H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMZAIPORREFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolvaptan Impurity 2

CAS RN

1346599-75-4
Record name DM-4107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM-4107
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD18G27VSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolvaptan Impurity 2
Reactant of Route 2
Reactant of Route 2
Tolvaptan Impurity 2
Reactant of Route 3
Reactant of Route 3
Tolvaptan Impurity 2
Reactant of Route 4
Reactant of Route 4
Tolvaptan Impurity 2
Reactant of Route 5
Reactant of Route 5
Tolvaptan Impurity 2
Reactant of Route 6
Tolvaptan Impurity 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.